molecular formula C13H23NO3 B15221892 tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B15221892
M. Wt: 241.33 g/mol
InChI Key: IUFDYOJGCIYUNO-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-7-oxa-2-azaspiro[45]decane-2-carboxylate is a spirocyclic compound featuring a unique structure that includes an oxazolidine ring fused to a spirodecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds under mild conditions and yields the desired spirocyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using standard organic synthesis techniques. This includes the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or specific.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (5S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-6-13(9-14)5-4-8-16-10-13/h4-10H2,1-3H3/t13-/m0/s1

InChI Key

IUFDYOJGCIYUNO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CCCOC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCOC2

Origin of Product

United States

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